

literature review on 4-benzoylbenzamide derivatives

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Compound of Interest		
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An In-depth Technical Guide to **4-Benzoylbenzamide** Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

4-Benzoylbenzamide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This core structure, characterized by a benzamide moiety linked to a benzoyl group, serves as a privileged scaffold for the design and development of novel therapeutic agents. The inherent structural features of **4-benzoylbenzamides** allow for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of biological activities. These activities range from enzyme inhibition and anticancer effects to antimicrobial and neurological applications. This technical guide provides a comprehensive overview of the current state of research on **4-benzoylbenzamide** derivatives, focusing on their synthesis, pharmacological properties, and potential as lead compounds in drug discovery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of 4-Benzoylbenzamide Derivatives

The synthesis of **4-benzoylbenzamide** derivatives typically involves multi-step reaction sequences. A common strategy begins with the reaction of 4-aminobenzoic acid with a substituted benzoyl chloride. The resulting 4-benzamidobenzoic acid can then be further



modified. For instance, esterification followed by treatment with hydrazine hydrate yields a hydrazide, which can be reacted with anhydrides to produce the final products.[1]

General Synthetic Workflow

Caption: General synthesis of 4-benzamidobenzoic acid hydrazide derivatives.

Detailed Experimental Protocols

Synthesis of 4-benzamidobenzoic acids (2a-2e)[1] A solution of 4-aminobenzoic acid (1.68 mmol) and para-substituted benzoyl chlorides (1.68 mmol) in dry THF, in the presence of anhydrous Na2CO3 (1.68 mmol), was stirred at room temperature for 6-12 hours.[1]

Esterification of 4-benzamidobenzoic acids (3a-3e)[1] The corresponding acid (2a-2e) was refluxed in ethanol in the presence of sulfuric acid for 24 hours.[1]

Synthesis of Hydrazides (4a-4e)[1] To a solution of the ester (3a-3e, 7.24 mmol) in ethanol (10 mL), hydrazine hydrate (200 mmol, 10 mL) was added. The mixture was stirred for 12 hours at room temperature. The solvent was then evaporated, and the resulting white precipitates were washed with diethyl ether and recrystallized from a mixture of ethanol and a few drops of water. [1]

Synthesis of final products (5a-5e)[1] A solution of the appropriate hydrazide (4, 1.68 mmol) and phthalic anhydride (1.68 mmol) in dry toluene was stirred at room temperature overnight. The solvent was evaporated, and the precipitate was washed with water and recrystallized from ethanol 96%.[1]

Synthesis of final products (6a-6e)[1] A solution of the appropriate hydrazide (4, 1.68 mmol) and succinic anhydride (1.68 mmol) in dry toluene was stirred at room temperature for 18 hours. The solvent was evaporated, and the precipitate was washed with water and recrystallized from methanol.[1]

Biological Activities and Therapeutic Potential Enzyme Inhibition

4-Benzoylbenzamide derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.



Soluble Epoxide Hydrolase (sEH) Inhibition Inhibitors of sEH are being explored for the treatment of hypertension, vascular inflammation, and pain.[1] A series of 4-benzamidobenzoic acid hydrazide derivatives have been synthesized and evaluated for their sEH inhibitory activity.[1]

Compound	Substituent	% Inhibition at 1 nM
5c	4-Cl	47
6c	4-Cl	72
AUDA (control)	-	50

Table 1: In-vitro sEH inhibitory activity of selected 4-benzamidobenzoic acid hydrazide derivatives.[1]

The most potent compound, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (6c), exhibited 72% inhibition of sEH.[1] Generally, the butanoic acid analogues (6a-6e) were more potent and had better water solubility than the corresponding benzoic acid derivatives (5a-5e).[1]

Pharmacophore Model for sEH Inhibitors

Caption: Pharmacophore model for sEH inhibitors.

Protein Kinase Inhibition Certain 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized as potential protein kinase inhibitors for cancer therapy.[2] Compounds 7 and 10 showed significant inhibitory activity against several cancer cell lines.[2] These compounds were also found to inhibit PDGFR α and PDGFR β .[2]



Compound	Cancer Cell Line	IC50 (μM)
7	K562	2.27
HL-60	1.42	
OKP-GS	4.56	_
10	K562	2.53
HL-60	1.52	
OKP-GS	24.77	

Table 2: In-vitro anticancer activity of selected 4-methylbenzamide derivatives.[2]

Carbonic Anhydrase and Acetylcholinesterase Inhibition Novel benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE).[3]

Compound	hCA I Ki (nM)	hCA II Ki (nM)	AChE Ki (nM)
3c	-	10.68 ± 0.98	-
3f	-	-	8.91 ± 1.65
3g	4.07 ± 0.38	-	-

Table 3: Enzyme inhibitory activities of selected benzenesulfonamide-benzamide derivatives.[3]

Steroid 5α -Reductase Inhibition 4-(4-(Alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been evaluated as non-steroidal inhibitors of steroid 5α -reductase isozymes 1 and 2. The most active inhibitor for the human type 2 isozyme was 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (4c), with an IC50 of 0.82 μ M.[4]

Anticancer Activity

Beyond protein kinase inhibition, other **4-benzoylbenzamide** derivatives have demonstrated broader anticancer effects. A series of N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors.[5] Compound 20b exhibited significant antiproliferative



activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[5] This compound binds to the colchicine binding site of tubulin and displays potent anti-vascular activity.[5]

Novel 4-substituted-phenoxy-benzamide derivatives have also been synthesized, with compound 10c showing promising inhibition of the Hedgehog (Hh) signaling pathway.[6]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[7] 4-(2-Pyrimidinylamino)benzamide derivatives have been identified as potent Hh signaling pathway inhibitors.[7] One such derivative demonstrated an IC50 value of 1.3 nM in a Gli-luciferase reporter assay.[7]

Caption: Inhibition of the Hedgehog signaling pathway by 4-benzoylbenzamide derivatives.

Antimicrobial and Antiprotozoal Activity

N-Benzoyl-2-hydroxybenzamides have been evaluated for their activity against Plasmodium falciparum, trypanosomes, and Leishmania.[8] Additionally, a series of benzamide derivatives linked to a thiazole ring showed potential as adenosine receptor ligands and exhibited antibacterial activity against Gram-negative and Gram-positive bacteria, as well as moderate activity against Candida albicans.[9] Another study reported that newly synthesized N-benzamide derivatives showed excellent activity against Bacillus subtilis and Escherichia coli. [10]



Compound	Organism	MIC (μg/mL)
5f	Mycobacterium tuberculosis (dormant)	11.32
5h	Mycobacterium tuberculosis (dormant)	11.59
18	S. aureus, E. coli, C. albicans	3.125–6.25
19	S. aureus, E. coli, C. albicans	3.125–6.25
23	S. aureus, E. coli, C. albicans	3.125–6.25
5a	B. subtilis	6.25
E. coli	3.12	
6b	E. coli	3.12
6c	B. subtilis	6.25

Table 4: Antimicrobial and antitubercular activity of selected benzamide derivatives.[9][10]

Serotonin Receptor Agonism

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent at the 1-position of the piperidine ring were synthesized and evaluated for their effects on gastrointestinal motility.[11] One compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (13a, Y-36912), was identified as a selective 5-HT4 receptor agonist, showing potential as a novel prokinetic agent. [11]

Conclusion and Future Perspectives

The **4-benzoylbenzamide** scaffold has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. The literature clearly demonstrates that derivatives of this core structure exhibit potent inhibitory effects against various enzymes, including soluble epoxide hydrolase, protein kinases, and carbonic anhydrases, highlighting their potential in treating cardiovascular diseases, cancer, and

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neurological disorders. Furthermore, their efficacy as anticancer, antimicrobial, and antiprotozoal agents, as well as their ability to modulate key signaling pathways like the Hedgehog pathway, underscores the broad therapeutic applicability of this chemical class.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial for enhancing potency and selectivity. Moreover, exploring novel synthetic methodologies to access a wider chemical space of **4-benzoylbenzamide** derivatives could lead to the discovery of compounds with novel mechanisms of action. The continued investigation of this versatile scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

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